REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:6]=[N:7][N:8]([CH:14]([Si](C)(C)C)C)[C:9]=1[C:10]([O:12][CH3:13])=[O:11])=[O:4].[F-].[K+]>CO.C(OCC)(=O)C.CCCCCC>[CH3:1][O:2][C:3]([C:5]1[N:6]=[N:7][N:8]([CH3:14])[C:9]=1[C:10]([O:12][CH3:13])=[O:11])=[O:4] |f:1.2,4.5|
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Name
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1-trimethylsilanylethyl-1H-[1,2,3]triazole-4,5-dicarboxylic acid dimethyl ester
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N=NN(C1C(=O)OC)C(C)[Si](C)(C)C
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Name
|
|
Quantity
|
11.07 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
CO
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Name
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solid
|
Quantity
|
4.3 g
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Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate hexane
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Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 6 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After solvent removal in vacuo
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Type
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ADDITION
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Details
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the crude material was diluted with water (100 mL)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (2×150 mL)
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Type
|
WASH
|
Details
|
The combined organic layer was washed with water (2×50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was obtained
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1N=NN(C1C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |